Cas no 80576-83-6 (Edatrexate)

Edatrexate structure
Edatrexate structure
Product Name:Edatrexate
CAS No:80576-83-6
MF:C22H25N7O5
MW:467.477803945541
CID:60237
PubChem ID:6917908
Update Time:2025-04-18

Edatrexate Chemical and Physical Properties

Names and Identifiers

    • Edatrexate
    • N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid
    • 2-[[4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid
    • 10-EdAM
    • 10-ethyl-10-deazaaminopterin
    • EDATREXATE [INN]
    • Edatrexato
    • NSC 626715
    • BDBM50016460
    • Edatrexato [INN-Spanish]
    • L-Glutamic acid, N-(4-(1-((2,4-diamino-6-pteridinyl)methyl)propyl)benzoyl)-
    • NSC-626715
    • CHEMBL296373
    • SCHEMBL21248619
    • EDATREXATE [MI]
    • HY-13617
    • EDATREXATE [USAN]
    • GNF-Pf-63
    • UNII-JT4X6Z1HRR
    • N-(p-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid
    • DTXSID901318475
    • CGP 30694;NSC 626715
    • CGP 30694
    • Edatrexatum
    • Edatrexate [USAN:INN]
    • EDATREXATE [WHO-DD]
    • Q27281684
    • JT4X6Z1HRR
    • SCHEMBL4676
    • (2S)-2-(4-(1-(2,4-Diaminopteridin-6-yl)butan-2-yl)benzamido)pentanedioic acid
    • 80576-83-6
    • (S)-2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-propyl]-benzoylamino}-pentanedioic acid
    • TCMDC-137768
    • Edatrexatum [INN-Latin]
    • CGP-30694
    • D03942
    • Edatrexate (USAN/INN)
    • EDATREXATE [MART.]
    • CHEBI:135757
    • CS-0007483
    • Inchi: 1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1
    • InChI Key: FSIRXIHZBIXHKT-MHTVFEQDSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(CC)CC1C=NC2=C(C(N)=NC(N)=N2)N=1)N[C@H](C(=O)O)CCC(=O)O

Computed Properties

  • Exact Mass: 467.19200
  • Monoisotopic Mass: 467.191717
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 393
  • XLogP3: nothing
  • Topological Polar Surface Area: 207

Experimental Properties

  • Density: 1.441
  • Refractive Index: 1.686
  • PSA: 207.30000
  • LogP: 2.92160
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